molecular formula C10H7FN2O2 B13509134 3-Fluoro-4-(1h-imidazol-1-yl)benzoic acid

3-Fluoro-4-(1h-imidazol-1-yl)benzoic acid

Cat. No.: B13509134
M. Wt: 206.17 g/mol
InChI Key: DZRSPDSZSPNDLG-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1h-imidazol-1-yl)benzoic acid is a compound that features a benzoic acid core substituted with a fluorine atom and an imidazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction where 3-fluoro-4-nitrobenzoic acid is reacted with imidazole under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(1h-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-4-(1h-imidazol-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(1h-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)benzoic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    3-Fluoro-4-nitrobenzoic acid: Contains a nitro group instead of an imidazole ring, leading to different chemical properties and applications.

Uniqueness

3-Fluoro-4-(1h-imidazol-1-yl)benzoic acid is unique due to the combination of the fluorine atom and the imidazole ring, which imparts distinct chemical and biological properties. This combination can enhance its reactivity and potential therapeutic applications compared to similar compounds .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

3-fluoro-4-imidazol-1-ylbenzoic acid

InChI

InChI=1S/C10H7FN2O2/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13/h1-6H,(H,14,15)

InChI Key

DZRSPDSZSPNDLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)N2C=CN=C2

Origin of Product

United States

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